molecular formula C25H15ClN2O3S2 B11567728 4-chloro-N-[(1Z)-4-oxo-3-(quinolin-8-ylsulfanyl)naphthalen-1(4H)-ylidene]benzenesulfonamide

4-chloro-N-[(1Z)-4-oxo-3-(quinolin-8-ylsulfanyl)naphthalen-1(4H)-ylidene]benzenesulfonamide

Cat. No.: B11567728
M. Wt: 491.0 g/mol
InChI Key: TYOQYWUSKYUWHM-HFTWOUSFSA-N
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Description

4-CHLORO-N-[(1Z)-4-OXO-3-(QUINOLIN-8-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline moiety, a naphthalene ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[(1Z)-4-OXO-3-(QUINOLIN-8-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the quinoline and naphthalene precursors, which are then subjected to sulfonation and chlorination reactions. The key steps include:

    Sulfonation: Introduction of the sulfonamide group to the benzene ring.

    Chlorination: Addition of the chlorine atom to the naphthalene ring.

    Coupling Reaction: Formation of the final compound through a coupling reaction between the quinoline and naphthalene intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[(1Z)-4-OXO-3-(QUINOLIN-8-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and naphthalene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-CHLORO-N-[(1Z)-4-OXO-3-(QUINOLIN-8-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[(1Z)-4-OXO-3-(QUINOLIN-8-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the substrate, thereby blocking the enzyme’s activity. These interactions make the compound a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-[(1Z)-4-OXO-3-(QUINOLIN-8-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is unique due to its combination of a quinoline moiety, a naphthalene ring, and a sulfonamide group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile molecule for various applications.

Properties

Molecular Formula

C25H15ClN2O3S2

Molecular Weight

491.0 g/mol

IUPAC Name

(NZ)-4-chloro-N-(4-oxo-3-quinolin-8-ylsulfanylnaphthalen-1-ylidene)benzenesulfonamide

InChI

InChI=1S/C25H15ClN2O3S2/c26-17-10-12-18(13-11-17)33(30,31)28-21-15-23(25(29)20-8-2-1-7-19(20)21)32-22-9-3-5-16-6-4-14-27-24(16)22/h1-15H/b28-21-

InChI Key

TYOQYWUSKYUWHM-HFTWOUSFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/C=C(C2=O)SC4=CC=CC5=C4N=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C(C2=O)SC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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